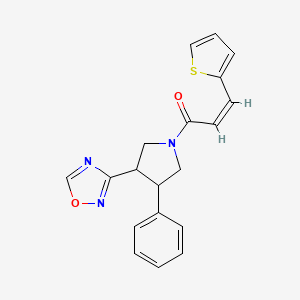

(Z)-1-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

説明

(Z)-1-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a heterocyclic compound featuring a pyrrolidine core substituted with a 1,2,4-oxadiazole ring, a phenyl group, and a thiophene-containing α,β-unsaturated ketone moiety. The Z-configuration of the enone system is critical for its stereoelectronic properties, influencing interactions in biological or material science applications. The 1,2,4-oxadiazole ring is a bioisostere for ester or amide groups, enhancing metabolic stability and binding affinity in medicinal chemistry contexts . Structural characterization of such compounds typically employs X-ray crystallography refined via programs like SHELXL .

特性

IUPAC Name |

(Z)-1-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2S/c23-18(9-8-15-7-4-10-25-15)22-11-16(14-5-2-1-3-6-14)17(12-22)19-20-13-24-21-19/h1-10,13,16-17H,11-12H2/b9-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZIIEGVBBUMZAM-HJWRWDBZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1C(=O)C=CC2=CC=CS2)C3=NOC=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(C(CN1C(=O)/C=C\C2=CC=CS2)C3=NOC=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (Z)-1-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one represents a novel structure within the class of oxadiazole derivatives, which have garnered attention for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and antiviral properties, supported by data tables and relevant case studies.

Chemical Structure

The compound's structure can be broken down into several key components:

- Oxadiazole ring : Known for its bioactive properties.

- Pyrrolidine moiety : Often associated with enhanced biological activity.

- Thiophene group : Contributes to the compound's electronic properties.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of oxadiazole derivatives. For instance, compounds containing the oxadiazole ring have shown significant antibacterial activity against various strains of bacteria.

| Compound | Target Bacteria | EC50 (μg/mL) |

|---|---|---|

| 8c | Xanthomonas axonopodis | 8.72 |

| 9a | Xanthomonas axonopodis | 5.44 |

| 7a | Pseudomonas syringae | 40.71 |

These results indicate that the compound exhibits moderate to high antibacterial efficacy, particularly against Xanthomonas species, which are known to affect agricultural crops .

Anticancer Activity

The anticancer properties of (Z)-1-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one have been evaluated in various cancer cell lines. A study demonstrated that derivatives with similar structures effectively inhibited cell growth in pancreatic and breast cancer models.

| Cell Line | Compound | IC50 (μM) |

|---|---|---|

| MDA-MB-231 (Breast) | 3d | 1.0 |

| Panc-1 (Pancreatic) | 3d | 2.0 |

The compound's ability to disrupt colony formation and inhibit cell viability suggests its potential as a therapeutic agent in cancer treatment .

Antiviral Activity

Recent findings also suggest that oxadiazole derivatives can exhibit antiviral properties. For example, a related compound demonstrated effectiveness against SARS-CoV-2.

| Compound | Virus | IC50 (μM) |

|---|---|---|

| 16d | SARS-CoV-2 | 16.74 |

This highlights the potential of (Z)-1-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one in combating viral infections .

The mechanisms underlying the biological activities of oxadiazole derivatives typically involve:

- Inhibition of Enzymatic Pathways : Many compounds disrupt key enzymatic functions in pathogens or cancer cells.

- Interference with Cell Signaling : Oxadiazoles may modulate signaling pathways critical for cell survival and proliferation.

- DNA Interaction : Some derivatives have been shown to interact with DNA, leading to apoptosis in cancer cells.

Case Studies

A notable case study involved the synthesis and evaluation of several oxadiazole derivatives against Pseudomonas syringae and Xanthomonas species. The study found that modifications to the thiophene and pyrrolidine moieties significantly influenced antibacterial potency .

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of α,β-unsaturated ketones with heterocyclic substituents. Key analogues and their structural differences are summarized below:

- 1,2,4-Oxadiazole vs.

- Thiophene vs. Benzofuran : Thiophene’s smaller size and lower aromaticity compared to benzofuran (e.g., ) may reduce steric hindrance in molecular recognition events.

- Pyrrolidine vs. Pyrimidine : The pyrrolidine core in the target compound introduces conformational rigidity, unlike the planar pyrimidine in , which could affect solubility and membrane permeability.

Structural Analysis and Crystallography

The stereochemistry of the Z-configuration in the target compound likely requires single-crystal X-ray diffraction for unambiguous confirmation. Programs like SHELXL are widely used for refining such structures, particularly for small molecules. For example, triazole-containing enones () were resolved using SHELX, confirming bond lengths (C=O: ~1.22 Å) and dihedral angles critical for π-π stacking.

Q & A

Q. What are the common synthetic routes for synthesizing (Z)-1-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one, and what key reaction conditions are critical for achieving the desired stereochemistry?

- Methodological Answer: The synthesis typically involves multi-step heterocyclic assembly. Key steps include:

- Oxadiazole Formation: Cyclization of amidoximes with carbonyl derivatives under dehydrating conditions (e.g., POCl₃ or T3P®), as seen in analogous 1,2,4-oxadiazole syntheses .

- Pyrrolidine Functionalization: Substitution reactions at the pyrrolidine nitrogen using halogenated intermediates, followed by coupling with thiophene-containing enones .

- Z-Configuration Control: Stereoselective enone formation via Wittig or Horner-Wadsworth-Emmons reactions, with careful monitoring of reaction temperature and base selection to favor the Z-isomer .

Critical conditions include inert atmospheres (N₂/Ar) for moisture-sensitive steps and purification via column chromatography or preparative HPLC to isolate intermediates .

Q. What spectroscopic and crystallographic methods are most effective for characterizing the structure and confirming the Z-configuration of this compound?

- Methodological Answer:

- X-ray Crystallography: Definitive confirmation of the Z-configuration and pyrrolidine-oxadiazole conformation is achieved through single-crystal X-ray diffraction, as demonstrated for structurally related enones .

- NMR Spectroscopy: Key diagnostic signals include:

- ¹H NMR: Coupling constants (J ≈ 12–14 Hz for trans-cis olefinic protons in Z-configuration).

- NOESY: Cross-peaks between the thiophene proton and pyrrolidine substituents to confirm spatial proximity .

- IR and Mass Spectrometry: Validate oxadiazole (C=N-O stretch ~1600 cm⁻¹) and molecular ion consistency .

Advanced Research Questions

Q. How can researchers optimize the reaction yield and purity when synthesizing this compound, particularly in managing byproducts from the oxadiazole ring formation?

- Methodological Answer:

- Byproduct Mitigation: Use scavengers (e.g., molecular sieves) during cyclization to absorb water and drive oxadiazole formation to completion .

- Catalyst Screening: Palladium-catalyzed reductive cyclization (as in ) improves regioselectivity and reduces side reactions in heterocycle assembly .

- Purification Strategies: Employ orthogonal techniques (e.g., sequential silica gel chromatography and recrystallization) to separate oxadiazole byproducts. Analytical HPLC with UV/Vis detection (λ = 254 nm) ensures >95% purity .

Q. What strategies are recommended for resolving contradictory data in biological activity assays for this compound, such as varying IC₅₀ values across studies?

- Methodological Answer:

- Experimental Replication: Standardize assay conditions (e.g., cell line passage number, serum batch) to minimize variability .

- Sample Stability: Monitor compound degradation via LC-MS over time, especially under assay conditions (e.g., aqueous buffers, light exposure). Stabilize samples with antioxidants (e.g., BHT) or cold storage .

- Orthogonal Assays: Validate activity using both cell-based (e.g., MTT assay) and biochemical (e.g., enzyme inhibition) approaches to rule out assay-specific artifacts .

Q. What computational methods are suitable for predicting the electronic and steric effects of substituents on the thiophene ring to enhance target binding affinity?

- Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess electronic effects of thiophene substituents on reactivity and binding .

- Molecular Docking: Use software like AutoDock Vina to model interactions between modified thiophene groups and target proteins (e.g., kinase active sites). Prioritize substituents with favorable ΔG binding scores .

- QSAR Modeling: Develop quantitative structure-activity relationship models using Hammett constants (σ) for substituents to predict bioactivity trends .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility profiles of this compound across different solvents?

- Methodological Answer:

- Solvent Polarity Screening: Systematically test solubility in a solvent gradient (e.g., hexane → DMSO) with sonication and heating (≤50°C to avoid decomposition).

- Dynamic Light Scattering (DLS): Detect aggregation in "insoluble" solvents, which may falsely indicate low solubility .

- Reference Standards: Compare with structurally similar compounds (e.g., ’s thiophene-oxadiazole derivatives) to identify solvent compatibility trends .

Experimental Design Considerations

Q. What are the critical parameters for designing stability studies of this compound under physiological conditions?

- Methodological Answer:

- pH-Varied Stability: Incubate the compound in buffers (pH 1–10) at 37°C and analyze degradation kinetics via LC-MS. Identify labile bonds (e.g., enone or oxadiazole) .

- Light and Oxygen Exposure: Conduct accelerated stability testing under ICH Q1B guidelines using controlled light chambers and oxygen-free environments .

- Metabolite Identification: Use hepatic microsome assays to predict Phase I/II metabolites and guide structural modifications for improved stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。